molecular formula C26H20BrNO4 B4152101 N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B4152101
M. Wt: 490.3 g/mol
InChI Key: IKQJSVUDUFHUBP-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide is a useful research compound. Its molecular formula is C26H20BrNO4 and its molecular weight is 490.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.05757 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Cyclopropanation Reactions : This compound is involved in cyclopropanation reactions with zinc enolates derived from 1-aryl-2,2-dibromoalkanones. These reactions typically result in the formation of N-substituted 1-alkyl-1-aroyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides, mainly as cis isomers. This demonstrates its utility in synthetic organic chemistry for the formation of complex cyclic structures (Shchepin et al., 2005).

  • Synthesis of Chemosensors : Derivatives of N-benzyl-2-oxochromene-3-carboxamide, similar in structure to the queried compound, have been used in the synthesis of chemosensors for cyanide anions. These derivatives exhibit significant changes in color and fluorescence upon interaction with cyanide, indicating potential applications in environmental monitoring and analytical chemistry (Wang et al., 2015).

  • Reformatsky Reaction : This compound undergoes the Reformatsky reaction with methyl α-bromoisobutyrate, leading to derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid. This highlights its role in the formation of pharmacologically relevant compounds (Shchepin et al., 2003).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some derivatives of N-benzyl-2-oxochromene-3-carboxamide have been synthesized and evaluated for antimicrobial activity. This suggests potential applications in the development of new antibacterial and antifungal agents (Raval et al., 2012).

  • Synthesis of GPR35 Agonists : Compounds structurally similar to N-benzyl-2-oxochromene-3-carboxamide have been synthesized and identified as potent and selective agonists of the G protein-coupled receptor GPR35. This demonstrates potential therapeutic applications in diseases where GPR35 is implicated (Thimm et al., 2013).

  • Anticholinesterase Activity : Derivatives of this compound have been synthesized and tested for anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

  • Antioxidant Properties : Some derivatives have been investigated for their antioxidant properties, which are important in the prevention of oxidative stress-related diseases (Poojari et al., 2016).

Properties

IUPAC Name

N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrNO4/c1-25(22(29)17-11-13-18(27)14-12-17)21-19-9-5-6-10-20(19)32-24(31)26(21,25)23(30)28-15-16-7-3-2-4-8-16/h2-14,21H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJSVUDUFHUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NCC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
Reactant of Route 3
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
Reactant of Route 4
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
Reactant of Route 6
N-benzyl-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

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